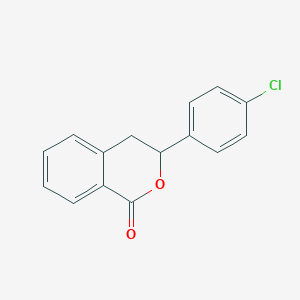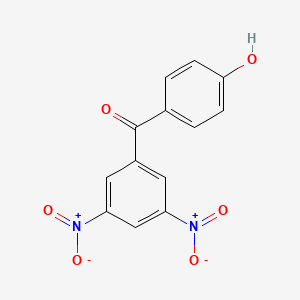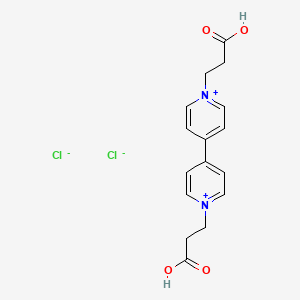
1,1'-Bis(2-carboxyethyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, a class of compounds widely studied for their applications in coordination chemistry, photochemistry, and materials science. The presence of carboxyethyl groups and the bipyridinium core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethyl bromoacetate, followed by hydrolysis and subsequent quaternization with hydrochloric acid. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Reflux conditions
Catalysts: None required
Purification: Recrystallization from water or ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: For the initial reaction and hydrolysis
Continuous flow systems: To ensure consistent product quality
Automated purification systems: For efficient recrystallization and drying
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: Forms bipyridinium dications
Reduction: Converts to bipyridine derivatives
Substitution: Carboxyethyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
Oxidation: Bipyridinium dications
Reduction: Bipyridine derivatives
Substitution: Various substituted bipyridinium compounds
Scientific Research Applications
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through coordination bonds. The bipyridinium core can interact with metal ions, forming stable complexes that can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(3-carboxylatobenzyl)-4,4’-bipyridinium
- 4,4’-Bipyridine
- 1,1’-Bis(2-cyanoethyl)-4,4’-bipyridinium
Uniqueness
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific carboxyethyl groups, which enhance its solubility and reactivity compared to other bipyridinium derivatives. This makes it particularly suitable for applications in aqueous environments and for forming stable complexes with a wide range of metal ions .
Properties
CAS No. |
41635-65-8 |
|---|---|
Molecular Formula |
C16H18Cl2N2O4 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
3-[4-[1-(2-carboxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propanoic acid;dichloride |
InChI |
InChI=1S/C16H16N2O4.2ClH/c19-15(20)5-11-17-7-1-13(2-8-17)14-3-9-18(10-4-14)12-6-16(21)22;;/h1-4,7-10H,5-6,11-12H2;2*1H |
InChI Key |
CMUKPHNABZJQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



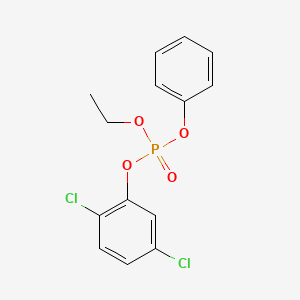
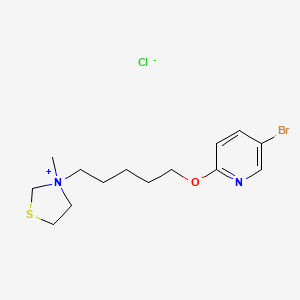
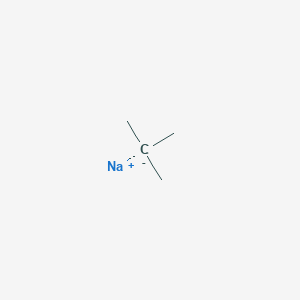
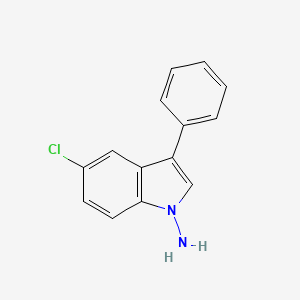
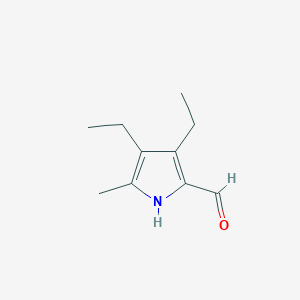

![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
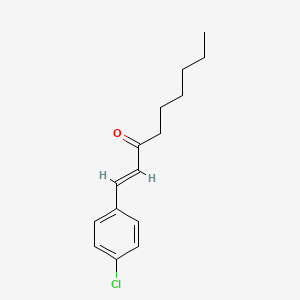
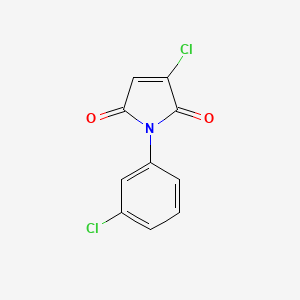
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
